2,4-Dichloro-5-(2-fluorophenyl)pyrimidine
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Overview
Description
2,4-Dichloro-5-(2-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a fluorophenyl group at position 5. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(2-fluorophenyl)pyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with a suitable fluorophenyl derivative. One common method involves the Suzuki coupling reaction, where 2,4-dichloro-5-fluoropyrimidine is reacted with a fluorophenylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(2-fluorophenyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The fluorophenyl group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Coupling Reactions: Reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate. The reactions are conducted under an inert atmosphere at elevated temperatures.
Major Products
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds with diverse functional groups.
Scientific Research Applications
2,4-Dichloro-5-(2-fluorophenyl)pyrimidine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: The compound is investigated for its potential use in the development of anticancer and antiviral drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(2-fluorophenyl)pyrimidine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor antagonist, depending on its structure and the functional groups present. The pathways involved include inhibition of kinase activity and disruption of protein-protein interactions, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-fluoropyrimidine
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
- 2,4,5-Trichloropyrimidine
Uniqueness
2,4-Dichloro-5-(2-fluorophenyl)pyrimidine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the synthesis of molecules with specific biological activities and improved pharmacokinetic properties.
Properties
Molecular Formula |
C10H5Cl2FN2 |
---|---|
Molecular Weight |
243.06 g/mol |
IUPAC Name |
2,4-dichloro-5-(2-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5Cl2FN2/c11-9-7(5-14-10(12)15-9)6-3-1-2-4-8(6)13/h1-5H |
InChI Key |
JMOZKCFPDJIJPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(N=C2Cl)Cl)F |
Origin of Product |
United States |
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